Pent-4-yn-1-amine hydrochloride
Overview
Description
Pent-4-yn-1-amine hydrochloride is a chemical compound with the molecular formula C₅H₉N·HCl. It is also known by other names such as 4-Pentyn-1-amine hydrochloride and 5-Amino-1-pentyne hydrochloride . This compound is characterized by the presence of an amine group attached to a pentynyl chain, making it a versatile building block in organic synthesis.
Preparation Methods
Pent-4-yn-1-amine hydrochloride can be synthesized through various methods. One common approach involves the reaction of pent-4-yn-1-amine with hydrochloric acid. The process typically involves dissolving pent-4-yn-1-amine in a suitable solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods often involve similar steps but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Pent-4-yn-1-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to various saturated or unsaturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming a wide range of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkyl halides for substitution reactions. Major products formed from these reactions include amides, nitriles, and substituted amines .
Scientific Research Applications
Pent-4-yn-1-amine hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of pent-4-yn-1-amine hydrochloride involves its reactivity with various chemical species. The amine group can form hydrogen bonds and participate in nucleophilic attacks, while the triple bond provides a site for addition reactions. These interactions enable the compound to act as a versatile intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Pent-4-yn-1-amine hydrochloride can be compared with other similar compounds such as:
Propargylamine: Similar in structure but with a shorter carbon chain.
4-Pentyn-1-ol: Contains a hydroxyl group instead of an amine group.
3-Buten-1-amine: Features a double bond instead of a triple bond.
The uniqueness of this compound lies in its combination of an amine group and a terminal alkyne, which provides distinct reactivity and versatility in various chemical reactions .
Biological Activity
Pent-4-yn-1-amine hydrochloride is an organic compound with significant potential in biological applications due to its unique structural properties. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Alkyne Formation : Utilizing starting materials like 5-chloropent-1-yne, followed by reaction with amines to yield the hydrochloride form.
- Copper-Catalyzed Cross-Coupling : This method involves coupling reactions that generate key intermediates necessary for further functionalization .
Anticancer Potential
Recent studies have highlighted the potential anticancer activity of this compound. Its derivatives have shown promise in targeting specific cancer cell lines through mechanisms involving apoptosis induction and inhibition of cell proliferation. For instance, compounds derived from pent-4-yn-1-amine have been evaluated for their effectiveness against melanoma cells, demonstrating significant cytotoxicity .
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship of pent-4-yn-1 derivatives indicates that modifications to the alkyne moiety can enhance biological activity. For example, introducing various substituents on the nitrogen atom or altering the length of the carbon chain has been shown to affect binding affinity and selectivity toward specific biological targets .
Case Studies
Several case studies illustrate the compound's utility:
- Inhibition Studies : A study reported that pent-4-yn-1-amines effectively inhibited Grp94, a chaperone protein implicated in cancer progression. The binding affinity was significantly higher than that of traditional inhibitors, suggesting a novel mechanism of action .
- Polymerization Applications : this compound has been utilized in electropolymerization processes to create functionalized polymers with applications in biosensing and drug delivery systems .
Comparative Analysis
The following table compares this compound with similar compounds regarding their structural characteristics and biological activities:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
Pent-4-yn-1-amino hydrochloride | 173987-24-1 | 0.73 | Primary alkyne amine |
But-3-yn-1-amino hydrochloride | 88211-50-1 | 0.73 | Shorter carbon chain |
3-Methylpent-1-yne amine hydrochloride | 108575-32-2 | 0.59 | Methyl substitution at the third carbon |
3-Ethynylpiperidine hydrochloride | 959918-19-5 | 0.56 | Contains a piperidine ring |
This comparison highlights the unique structural features of pent-4-yn-1-amino hydrochloride that may contribute to its distinct biological activity.
Properties
IUPAC Name |
pent-4-yn-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-2-3-4-5-6;/h1H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKFBGIRKUYQBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70778249 | |
Record name | Pent-4-yn-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70778249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173987-24-1 | |
Record name | Pent-4-yn-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70778249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pent-4-yn-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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